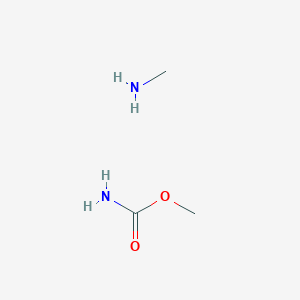![molecular formula C21H27NO2 B14212550 Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- CAS No. 821785-14-2](/img/structure/B14212550.png)
Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- is a complex organic compound that features a phenolic group attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- typically involves multi-step organic reactions. One common method includes the alkylation of 4-hydroxyphenyl with a butyl chain, followed by the introduction of a piperidine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and optimize the production process. The use of advanced purification methods, such as chromatography, ensures that the final product meets the required specifications for further applications.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the phenolic group or the piperidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or aryl groups to the molecule.
Aplicaciones Científicas De Investigación
Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The piperidine ring may also play a role in modulating the compound’s biological activity by interacting with cellular receptors or ion channels.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-(1-phenylethyl)-: Similar structure but with a phenylethyl group instead of a butyl-piperidine chain.
Phenol, 4-butyl-: Contains a butyl group but lacks the piperidine ring.
Phenol, 4,4’-(1-methylethylidene)bis-: Features a bisphenol structure with two phenolic groups.
Uniqueness
Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- is unique due to its combination of a phenolic group and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
821785-14-2 |
|---|---|
Fórmula molecular |
C21H27NO2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
4-[4-[4-(4-hydroxyphenyl)piperidin-1-yl]butyl]phenol |
InChI |
InChI=1S/C21H27NO2/c23-20-8-4-17(5-9-20)3-1-2-14-22-15-12-19(13-16-22)18-6-10-21(24)11-7-18/h4-11,19,23-24H,1-3,12-16H2 |
Clave InChI |
OYWCRVQKKYDMJZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC=C(C=C2)O)CCCCC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)









![5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride](/img/structure/B14212517.png)
![4-[6-(4-Nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline](/img/structure/B14212518.png)
